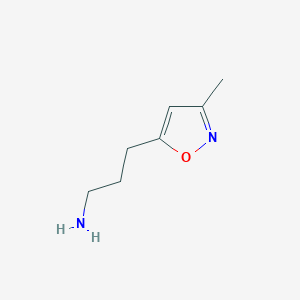

3-(3-Methyl-5-isoxazolyl)-1-propanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of isoxazole derivatives has been an interesting field of study for decades . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Scientific Research Applications

Synthesis and Antidepressant Applications

One study describes the synthesis of compounds with potential antidepressant effects, highlighting a compound equipotent with imipramine in standard antidepressant assays but with reduced side effects due to the absence of significant anticholinergic action (Bailey et al., 1985). This research suggests that structural analogs of "3-(3-Methyl-5-isoxazolyl)-1-propanamine" might also possess antidepressant properties.

Muscle Relaxant and Anticonvulsant Activities

Another study focused on the synthesis and evaluation of N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, finding compounds with selective muscle relaxant and anticonvulsant activities (Tatee et al., 1986). This highlights the potential for derivatives of "this compound" to be used in treating muscle-related conditions and seizures.

Antimicrobial Properties

Research into novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles synthesized from benzisoxazolyl-3-acetic acid demonstrated antibacterial and antifungal activities, suggesting that structural modifications to compounds like "this compound" could yield potent antimicrobial agents (Lamani et al., 2009).

Neurokinin-1 Receptor Antagonism

A study on an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration suggests the potential of related compounds in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001). This indicates possible applications in treating nausea, vomiting, and depressive disorders.

Potential Antiviral Activity

Pleconaril, a compound that binds to a hydrophobic pocket in the viral capsid inducing conformational changes, demonstrates broad-spectrum antipicornaviral activity. It is orally bioavailable and achieves serum concentrations inhibitory to rhino- and enteroviruses, suggesting that similar compounds might exhibit antiviral properties (Romero, 2001).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 3-(3-Methyl-5-isoxazolyl)-1-propanamine is the Genome polyprotein . This protein plays a crucial role in the life cycle of certain viruses, such as HRV-16 .

Mode of Action

It is known that the compound interacts with this protein, potentially affecting its function .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

properties

IUPAC Name |

3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6-5-7(10-9-6)3-2-4-8/h5H,2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHIGUKSVGJENI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2822910.png)

![N-(methylethyl)-2-[2-(4-methylphenyl)-4-(phenylsulfonyl)imidazol-5-ylthio]acet amide](/img/structure/B2822913.png)

![1-[(4-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2822916.png)

![tert-Butyl 1-[(benzyloxy)carbonyl]amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2822921.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2822928.png)

![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2822929.png)